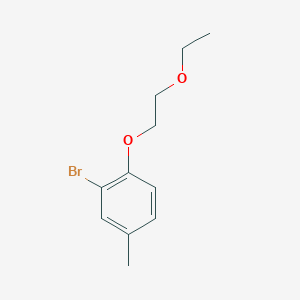

2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene

Description

Significance of the Aryl Ether Moiety in Chemical Synthesis

Aryl ethers, characterized by an oxygen atom connected to an aromatic ring and an alkyl or another aryl group, are integral to numerous areas of chemical science. fiveable.mersc.org Their structure is a key feature in many pharmacologically important molecules and natural products. google.com The ether linkage, while generally stable, allows for specific chemical transformations, including cleavage under acidic conditions, which is a useful feature in synthetic strategies. numberanalytics.com The Williamson ether synthesis, a classic method involving the reaction of an alcohol with an aryl halide, remains a fundamental route to these compounds. fiveable.mejeeadv.ac.in Aryl ethers are not only synthetic targets but also serve as important intermediates and solvents in organic reactions, prized for their ability to dissolve a wide range of substances and their relatively low boiling points. fiveable.menumberanalytics.comlabinsights.nl Their presence in pharmaceuticals, fragrances, and dyes underscores their broad utility. fiveable.metaylorandfrancis.com

Overview of Halogenated Aryl Compounds in Advanced Chemical Research

Halogenated aryl compounds, or aryl halides, are organic molecules where a halogen atom is directly bonded to an aromatic ring. iitk.ac.inwikipedia.org This structural feature imparts distinct physical and chemical properties, making them highly valuable in research and industry. iitk.ac.inwikipedia.org Aryl halides are crucial intermediates in the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and polymers. taylorandfrancis.comiitk.ac.inscience.gov The carbon-halogen bond in these compounds is polar, rendering the carbon atom susceptible to nucleophilic attack, a cornerstone of their reactivity. iitk.ac.in Furthermore, they are precursors for organometallic reagents, such as Grignard reagents, which are pivotal in forming new carbon-carbon bonds. The introduction of halogen atoms into aromatic systems is a key strategy in medicinal chemistry and materials science to modulate a molecule's biological activity and physical properties. science.govnih.gov

Structural Context of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene within Aromatic Systems

This compound is a disubstituted benzene (B151609) derivative, featuring a bromine atom, a methyl group, and an ethoxyethoxy group attached to the aromatic ring. The specific placement of these substituents dictates the molecule's chemical behavior and reactivity.

Below are the key properties of this compound:

| Property | Value |

| Molecular Formula | C11H15BrO2 |

| Molecular Weight | 259.14 g/mol |

| Structure | A benzene ring substituted with a bromine atom at position 2, an ethoxyethoxy group at position 1, and a methyl group at position 4. |

The arrangement of substituents on the benzene ring in this compound has a profound impact on its reactivity in electrophilic aromatic substitution reactions. Substituents can either activate (increase the reaction rate) or deactivate (decrease the reaction rate) the aromatic ring towards electrophiles. lumenlearning.comvedantu.com

Activating/Deactivating Effects : Electron-donating groups activate the ring by increasing its electron density, making it more nucleophilic. vedantu.comyoutube.com Conversely, electron-withdrawing groups deactivate the ring. vedantu.comyoutube.com In this specific molecule, the methyl group (-CH3) is a weak activating group, while the ethoxyethoxy group (-OCH2CH2OCH2CH3) is a strong activating group due to the electron-donating resonance effect of the oxygen atom attached to the ring. The bromine atom (-Br) is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director. lumenlearning.commsu.edu

Directing Effects : Substituents also direct incoming electrophiles to specific positions (ortho, meta, or para) on the ring. lumenlearning.comvedantu.com Both the activating ethoxyethoxy group and the deactivating bromine atom are ortho-, para-directors. youtube.comlibretexts.org The methyl group is also an ortho-, para-director. msu.edu The interplay of these directing effects determines the regioselectivity of further substitution reactions. Given the positions of the existing groups, the steric hindrance from the bulky ethoxyethoxy group may influence the preferred position of attack for an incoming electrophile. msu.edulibretexts.org

While this compound itself is not chiral, stereochemistry becomes a critical consideration in reactions involving related ethers, particularly in their synthesis and cleavage. For instance, the Williamson ether synthesis proceeds via an SN2 mechanism, which involves an inversion of stereochemistry if the alkyl halide is chiral. libretexts.org

The cleavage of ethers, especially with reagents like hydrogen halides, can also have stereochemical implications. acs.org The mechanism of ether cleavage can proceed through SN1 or SN2 pathways, depending on the structure of the ether and the reaction conditions, leading to different stereochemical outcomes. acs.org In the context of more complex molecules where an ether linkage is part of a stereocenter, understanding these principles is crucial for controlling the three-dimensional structure of the products.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2-ethoxyethoxy)-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-3-13-6-7-14-11-5-4-9(2)8-10(11)12/h4-5,8H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLBSFBPFAVSMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=C(C=C1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 1 2 Ethoxyethoxy 4 Methylbenzene and Analogous Structures

Strategies for Incorporating the Bromo-Substituted Aryl Core

The synthesis of aryl bromides is a fundamental process in organic chemistry, providing crucial intermediates for building more complex molecules. The primary methods for introducing a bromine atom onto an aromatic ring, such as the one in 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene, include direct electrophilic bromination and the transformation of pre-existing functional groups.

Electrophilic Aromatic Bromination Approaches

Electrophilic aromatic substitution (EAS) is the most direct and common method for synthesizing aryl bromides. nih.gov This reaction involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. libretexts.org For the synthesis of this compound, the precursor would be 1-(2-ethoxyethoxy)-4-methylbenzene.

The regiochemical outcome of the bromination is dictated by the directing effects of the substituents already on the aromatic ring. The -(2-ethoxyethoxy) group is a type of alkoxy group, which, like the methyl group, is an activating substituent and an ortho, para-director. pearson.comnsf.gov This means it increases the electron density of the ring, particularly at the positions ortho and para to it, making the ring more susceptible to electrophilic attack. pearson.com In the precursor 1-(2-ethoxyethoxy)-4-methylbenzene, the position para to the strongly activating ethoxyethoxy group is occupied by the methyl group. Therefore, the incoming bromine electrophile is directed to one of the ortho positions.

The generation of the bromine electrophile (Br+) typically requires the activation of molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). libretexts.orglibretexts.org The reaction proceeds through a two-step mechanism: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the rapid removal of a proton to restore the ring's aromaticity. libretexts.org

A variety of brominating agents and conditions can be employed for this transformation, offering different levels of reactivity and selectivity. nih.gov N-Bromosuccinimide (NBS) is a widely used alternative to liquid bromine, often in solvents like acetonitrile, as it is a solid and safer to handle. nih.gov For highly activated rings, such as those with alkoxy substituents, reactions with NBS can often proceed without a strong Lewis acid catalyst. nih.gov

| Reagent/System | Conditions | Typical Application | Reference |

| Br₂ / FeBr₃ | Anhydrous, often in a non-polar solvent | Standard bromination of benzene and less activated derivatives. | libretexts.orglibretexts.org |

| N-Bromosuccinimide (NBS) | Acetonitrile, 0 °C to room temperature | Bromination of a wide range of arenes, highly para-selective for activated rings. | nih.gov |

| Pyridinium tribromide | Ethanol | A stable solid brominating agent considered a greener alternative to Br₂. | researchgate.net |

| KBr / KBrO₃ | Dilute acid, mild conditions | In situ generation of bromine for regioselective monobromination of phenols and anilines. | researchgate.net |

Table 1: Selected Reagents for Electrophilic Aromatic Bromination. This interactive table summarizes various reagents and their typical applications in the synthesis of aryl bromides.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

While electrophilic substitution is used to create the C-Br bond, palladium-catalyzed cross-coupling reactions are indispensable tools for the subsequent functionalization of the resulting aryl bromide. nih.gov These reactions form new carbon-carbon or carbon-heteroatom bonds, allowing for the elaboration of the this compound core into more complex structures. The Nobel Prize in Chemistry in 2010 was awarded for these powerful transformations. nih.govresearchgate.net

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or boronic ester) and an organic halide or triflate. youtube.com It is one of the most versatile and widely used cross-coupling reactions due to the stability and low toxicity of the organoboron reagents and the mild reaction conditions. nih.gov

The catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (e.g., this compound), inserting into the carbon-bromine bond to form a palladium(II) intermediate. youtube.com

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the bromide. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. youtube.com

This methodology allows for the coupling of the aryl bromide core with a vast array of aryl, heteroaryl, vinyl, or alkyl boronic acids. researchgate.netnih.gov

| Catalyst / Ligand | Base | Solvent | Application Notes | Reference |

| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane / Water | Standard conditions for coupling aryl bromides with boronic esters. | youtube.com |

| Pd(OAc)₂ / SPhos | CsOPiv | THF | Effective for coupling with ortho-vinyl aromatic bromides. | nih.gov |

| PdNP@PPh₂–SiO₂ | K₂CO₃ | Toluene (B28343) / Water | A silica-supported palladium nanocatalyst for coupling aryl bromides bearing various functional groups. | researchgate.net |

| PdCl₂(Amphos)₂ | K₃PO₄ | Water (micellar) | Green chemistry approach using a "designer" surfactant, runs at room temperature. | nih.gov |

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides. This interactive table outlines various catalyst systems and conditions used in Suzuki-Miyaura reactions.

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov Originally, the reaction required both a palladium catalyst and a copper(I) co-catalyst. However, modern adaptations, often referred to as copper-free Sonogashira or Heck-Cassar-Sonogashira reactions, have been developed to avoid the use of copper, which can lead to undesirable alkyne homocoupling (Glaser coupling). acs.orgnih.gov

These reactions are highly valuable for installing alkyne functionalities onto the aromatic core. The resulting aryl alkynes are versatile intermediates for further transformations. The reaction is tolerant of a wide variety of functional groups on both the aryl halide and the alkyne. nih.govresearchgate.net For aryl bromides, slightly more forcing conditions may be required compared to the more reactive aryl iodides. nih.gov

| Catalyst / Ligand | Base | Solvent | Key Features | Reference |

| Pd(CH₃CN)₂Cl₂ / sSPhos | TMG | HEP / Water | Green protocol for copper-free coupling of aryl chlorides and bromides. | acs.org |

| Pd(OAc)₂ / PPh₃ | DIPA | HEP | Fast and efficient copper-free coupling under mild conditions. | nih.gov |

| Pd/P-t-Bu₃ | Cs₂CO₃ | Dioxane | Highly active catalyst system determined by the steric bulk of the acetylene. | researchgate.net |

| nSiO₂–dendrimer–Pd(0) | K₂CO₃ | Water | Heterogeneous, phosphine-free catalyst for copper-free Sonogashira coupling in aqueous media. | nih.gov |

Table 3: Selected Conditions for Heck-Cassar-Sonogashira Coupling of Aryl Bromides. This interactive table provides examples of modern, often copper-free, catalyst systems.

A significant focus in modern organic synthesis is the development of more environmentally benign, or "green," chemical processes. researchgate.net In the context of palladium catalysis, this involves several key strategies:

Alternative Solvents: Replacing traditional volatile organic solvents (VOCs) with greener alternatives like water or bio-based solvents. nih.govnih.gov Micellar catalysis, which uses surfactants to create nano-reactors in water, allows many cross-coupling reactions to proceed efficiently at room temperature. nih.gov

Catalyst Recovery and Reuse: The high cost and potential toxicity of palladium make its recovery and reuse a priority. This can be achieved by immobilizing the palladium catalyst on a solid support, such as silica (B1680970), polymers, or nanoparticles. researchgate.netncsu.edu These heterogeneous catalysts can often be filtered off and reused in subsequent reaction cycles.

Energy Efficiency: Developing catalysts that are highly active, allowing reactions to be run at lower temperatures and for shorter times, thus reducing energy consumption. ncsu.edu

Researchers at North Carolina State University have developed a "pseudo-homogeneous" catalysis method using palladium-loaded, flexible silicone microspheres, which combines the high speed of homogeneous catalysis with the catalyst preservation of heterogeneous systems. ncsu.edu

Precursor Functionalization Routes (e.g., from anilines, aldehydes)

An alternative to direct bromination is the conversion of other functional groups, already positioned on the aromatic ring, into a bromine atom. This approach is particularly useful when the desired isomer is not accessible through direct electrophilic substitution or when the precursor is readily available.

From Anilines: The Sandmeyer reaction is a classic transformation that converts a primary aromatic amine (aniline) into an aryl halide. The synthesis involves two main steps:

Diazotization: The aniline (B41778) is treated with a nitrous acid source (e.g., NaNO₂ and a strong acid like HBr) at low temperatures (0–5 °C) to form a diazonium salt.

Displacement: The diazonium group is then displaced by a bromide, typically by treating the salt with a copper(I) bromide (CuBr) solution.

This route would allow for the synthesis of this compound from the corresponding aniline precursor, 2-Amino-1-(2-ethoxyethoxy)-4-methylbenzene. Palladium-catalyzed methods have also been developed for the indolization of 2-bromoanilines, showcasing the synthetic utility of this class of compounds. google.com

From Aldehydes: While less direct, an aldehyde group can be a precursor to a bromine atom. This is typically achieved through a two-step sequence. First, the aromatic aldehyde is oxidized to the corresponding carboxylic acid. Second, the carboxylic acid undergoes a bromodecarboxylation reaction (a variation of the Hunsdiecker reaction). This involves converting the carboxylic acid to a salt (e.g., a silver salt) and then treating it with bromine. More modern methods for bromodecarboxylation have been developed that avoid the use of stoichiometric silver salts. rsc.org For example, using tetrabutylammonium (B224687) tribromide (Bu₄NBr₃) can effect the transformation of benzoic acids to aryl bromides. rsc.org

| Precursor | Key Transformation | Reagents | Description | Reference |

| Aniline | Sandmeyer Reaction | 1. NaNO₂, HBr (0-5 °C) 2. CuBr | Converts a primary amine to a bromide via a diazonium salt intermediate. | nih.gov |

| Aldehyde | Oxidation & Bromodecarboxylation | 1. Oxidant (e.g., KMnO₄) 2. Bu₄NBr₃ | The aldehyde is first oxidized to a carboxylic acid, which is then decarboxylated and brominated. | rsc.org |

Table 4: Summary of Precursor Functionalization Routes to Aryl Bromides. This interactive table details common methods for converting other functional groups into a bromine atom on an aromatic ring.

Introduction of the Ethoxyethoxy Side Chain

The formation of the ether linkage is a critical step in the synthesis of this compound. This is typically achieved by forming a bond between the phenolic oxygen of a 2-bromo-4-methylphenol (B149215) precursor and an ethoxyethoxy moiety.

Etherification Reactions Utilizing Ethoxyethanol Derivatives

The most common and versatile method for constructing the aryl ether bond in the target molecule is the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion. masterorganicchemistry.comyoutube.com

In a typical procedure, the precursor 2-bromo-4-methylphenol is first deprotonated by a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form the corresponding sodium 2-bromo-4-methylphenoxide. youtube.comyoutube.com This phenoxide is a potent nucleophile that readily attacks an electrophilic ethoxyethyl derivative. A common reagent for this purpose is 2-bromoethyl ethyl ether (1-bromo-2-ethoxyethane). youtube.com The reaction proceeds via a backside attack mechanism, where the phenoxide ion displaces the bromide leaving group on the primary carbon of the ethoxyethyl reagent, resulting in the formation of the desired ether, this compound. masterorganicchemistry.comyoutube.com For optimal yields, the reaction requires an alkyl halide that is a good SN2 substrate, such as a primary halide, to minimize competing elimination reactions. masterorganicchemistry.comyoutube.com

The general reaction is outlined below:

Step 1: Deprotonation of the phenol (B47542)

2-bromo-4-methylphenol + Base (e.g., NaH) → Sodium 2-bromo-4-methylphenoxide + H₂

Step 2: Nucleophilic substitution (SN2)

Sodium 2-bromo-4-methylphenoxide + 2-bromoethyl ethyl ether → this compound + Sodium bromide

Protection Group Strategies with Ethoxyethyl Moieties

In more complex multi-step syntheses, the ethoxyethyl (EE) group can be employed as a protecting group for phenolic hydroxyls. masterorganicchemistry.com Protecting groups are used to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. masterorganicchemistry.com

The ethoxyethyl ether is formed by reacting the phenol with ethyl vinyl ether under acidic catalysis. This strategy is particularly useful because EE ethers are stable under a variety of conditions, including exposure to strong bases and organometallic reagents, but can be easily removed under mild acidic conditions, such as with aqueous hydrochloric acid. masterorganicchemistry.com While not a direct synthesis of the final ethoxyethoxy side chain in the target compound, this strategy is relevant for the synthesis of analogous structures where the phenolic oxygen needs to be shielded during intermediate steps.

Bromoacetalisation and Elimination Routes for Ether Linkages

A less common but viable route involves the reaction of a phenol with a bromoacetal, such as 2-bromoacetaldehyde diethyl acetal (B89532). rsc.org This pathway begins similarly to the Williamson synthesis, where a phenoxide is formed and acts as a nucleophile.

The sodium salt of 2-bromo-4-methylphenol would react with 2-bromoacetaldehyde diethyl acetal. The phenoxide displaces the bromide, forming an intermediate known as a 2-aryloxyacetaldehyde diethyl acetal. rsc.org This reaction is typically performed under reflux conditions. rsc.org The resulting acetal can then be subjected to further chemical transformations. For instance, acid-mediated deacetalization can unmask the aldehyde functionality, which can then be used in subsequent synthetic steps. chemicalbook.com This method provides a bifunctional intermediate where an ether linkage is established while introducing a masked aldehyde group for further elaboration. chemicalbook.com

Regioselective Synthesis and Isomer Control

The successful synthesis of this compound is fundamentally dependent on the regioselective synthesis of its key precursor, 2-bromo-4-methylphenol. This requires precise control over the position of bromination on the p-cresol (B1678582) (4-methylphenol) starting material.

Directing Group Effects in Aromatic Substitution

The regiochemical outcome of the bromination of p-cresol is governed by the directing effects of the substituents already present on the aromatic ring: the hydroxyl (-OH) group and the methyl (-CH₃) group. In electrophilic aromatic substitution, the hydroxyl group is a strongly activating, ortho-, para-director. The methyl group is a weakly activating, ortho-, para-director.

When p-cresol undergoes electrophilic bromination, the powerful activating and directing influence of the hydroxyl group dominates. The -OH group strongly directs incoming electrophiles to the positions ortho and para to it. Since the para position is already occupied by the methyl group, substitution is directed exclusively to the two equivalent ortho positions. nih.gov This leads to the highly regioselective formation of 2-bromo-4-methylphenol as the major product. nih.govgoogle.comgoogle.com The alternative, 3-bromo-4-methylphenol, is not formed in any significant amount because substitution meta to the powerful hydroxyl directing group is strongly disfavored.

Steric and Electronic Influences on Reaction Selectivity

Both electronic and steric factors contribute to the high selectivity of the bromination reaction.

Electronic Influences: The hydroxyl group is a strong electron-donating group due to the resonance effect of its lone pairs of electrons with the aromatic π system. This donation significantly increases the electron density at the ortho and para positions, making them highly nucleophilic and susceptible to attack by an electrophile like Br⁺. The methyl group also donates electron density via an inductive effect, but its influence is much weaker than the resonance effect of the hydroxyl group. The rate of bromination for p-cresol is rapid due to this activation. oaji.netiosrjournals.org The overwhelming electronic activation at the ortho position by the hydroxyl group is the primary reason for the observed regioselectivity. nih.govoaji.net

Steric Influences: While electronic effects are dominant, steric hindrance can also play a role in directing substitution. In the case of p-cresol, the positions ortho to the hydroxyl group are relatively unhindered, allowing the bromine electrophile to approach and react. oaji.net In other phenolic systems with bulkier substituents, steric hindrance can become a more significant factor, potentially reducing the reaction rate or influencing the ratio of isomers formed. oaji.net However, for the synthesis of 2-bromo-4-methylphenol from p-cresol, the electronic directing effect of the hydroxyl group ensures a high degree of isomer control, yielding the desired product with high purity. google.comquickcompany.in

Table of Compounds

| Compound Name | Structure |

|---|---|

| This compound | |

| p-Cresol (4-methylphenol) | |

| 2-Bromo-4-methylphenol | |

| 2-Bromoethyl ethyl ether | |

| 2-Bromoacetaldehyde diethyl acetal | |

| Sodium 2-bromo-4-methylphenoxide | |

| 2,6-Dibromo-4-methylphenol |

Purification Techniques for Complex Organic Syntheses

The isolation of a target molecule in a high state of purity is a critical concluding step in complex organic syntheses. Following the synthetic steps to assemble a molecule like this compound, the crude reaction mixture will invariably contain unreacted starting materials, reagents, catalysts, and by-products. The choice of purification method is dictated by the physical and chemical properties of the desired compound, such as its polarity, solubility, volatility, and thermal stability, as well as the nature of the impurities present. For complex aromatic ethers, a combination of chromatographic and classical purification techniques is often employed to achieve the requisite level of purity.

Chromatographic Separation Methods (e.g., Column, PTLC)

Chromatography is a powerful and versatile technique for the separation of mixtures, operating on the principle of differential partitioning of components between a stationary phase and a mobile phase. geeksforgeeks.org For non-volatile, thermally sensitive, or structurally similar compounds, which are often the case in the synthesis of substituted aromatic ethers, chromatography is the method of choice. silicycle.com

Column Chromatography

Column chromatography is a fundamental purification technique used for separating components of a mixture on a scale ranging from milligrams to kilograms. The stationary phase, typically silica gel or alumina, is packed into a vertical glass column. The crude mixture is loaded onto the top of the column, and a solvent or mixture of solvents (the eluent or mobile phase) is passed through the column. orgsyn.org

For instance, in the purification of various aromatic amides and ethers, gradient flash chromatography using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent has proven effective. mdpi.com The progress of the separation is monitored by Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the pure product. reddit.com

Interactive Table 1: Typical Column Chromatography Parameters for Aromatic Ether Purification

| Parameter | Description | Typical Selection for Aromatic Bromo-Ethers | Rationale |

|---|---|---|---|

| Stationary Phase | The solid adsorbent that retains components. | Silica Gel (SiO₂) | Highly versatile, suitable for a wide range of polarities. The slightly acidic nature of silica gel is generally compatible with ether functionalities. orgsyn.org |

| Mobile Phase (Eluent) | The solvent system that moves the mixture through the column. | Hexane/Ethyl Acetate, Hexane/Dichloromethane (B109758) | Offers a tunable polarity gradient. Hexane is a non-polar solvent, while ethyl acetate and dichloromethane are more polar, allowing for the elution of compounds with varying polarities. mdpi.comorgsyn.org |

| Elution Mode | The method of passing the eluent through the column. | Gradient Elution | The polarity of the eluent is gradually increased to first elute non-polar impurities and then the more polar product, providing better resolution for complex mixtures. |

| Monitoring | Technique to track the separation process. | Thin-Layer Chromatography (TLC) | A rapid and simple method to analyze the composition of collected fractions before combining them. reddit.com |

Preparative Thin-Layer Chromatography (PTLC)

Preparative Thin-Layer Chromatography (PTLC) is an extension of analytical TLC used for purifying small quantities of material, typically from 10 mg to 1 g. rochester.eduamazonaws.com It utilizes a glass plate coated with a thicker layer of adsorbent (e.g., silica gel). The crude sample is applied as a continuous band near the bottom of the plate, which is then developed in a chamber containing a suitable solvent system. rochester.edu

Once the solvent front has moved up the plate, the separated bands of compounds are visualized, often using UV light if the compounds are UV-active. The band corresponding to the desired product is marked, and the silica gel from that region is scraped off the plate. The pure compound is then recovered by washing the scraped silica with a highly polar solvent, such as ethyl acetate or acetone, followed by filtration to remove the insoluble silica and evaporation of the solvent. rochester.eduresearchgate.net

PTLC is particularly useful for the final purification step of aryl ether syntheses, especially when dealing with small-scale reactions or when impurities have very similar retention factors (Rf) to the product, making column chromatography challenging. nih.gov For example, the purification of aryldifluoromethyl aryl ethers has been successfully achieved using PTLC with a petroleum ether/ethyl acetate eluent system. nih.gov

Recrystallization and Distillation

While chromatography is highly effective, classical methods like recrystallization and distillation remain indispensable for the purification of organic compounds, particularly for achieving high levels of crystalline purity or for purifying thermally stable liquids on a large scale. geeksforgeeks.org

Recrystallization

Recrystallization is a technique used to purify solid compounds. The principle is based on the differences in solubility of the compound and its impurities in a given solvent at different temperatures. rochester.edu An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. Impurities should either be insoluble at high temperatures (to be filtered off hot) or highly soluble at low temperatures (to remain in the solution, or "mother liquor," upon cooling).

For aromatic bromo compounds, a variety of solvents can be considered. The choice is often empirical, and mixed solvent systems are frequently employed. reddit.comyoutube.com A common strategy involves dissolving the crude solid in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes cloudy (the saturation point). Gentle heating to redissolve the solid followed by slow cooling allows for the formation of pure crystals.

Interactive Table 2: Solvent Selection Guide for Recrystallization of Aromatic Compounds

| Solvent/System | Polarity | Typical Use Case | Comments |

|---|---|---|---|

| Ethanol/Water | High/High | For moderately polar compounds that are very soluble in ethanol. | Water is added as the anti-solvent to induce crystallization. reddit.com |

| Hexane/Ethyl Acetate | Low/Medium | Good for compounds of intermediate polarity. | The ratio can be adjusted to achieve optimal solubility characteristics. reddit.com |

| Toluene | Medium-Low | Effective for aromatic compounds due to "like-dissolves-like" principle. rochester.edu | Can be paired with hexane as an anti-solvent. |

| Methanol | High | A good solvent for many polar organic molecules. google.com | Can be a suitable choice for purifying bromo compounds by precipitating them from a solution. google.com |

| Dichloromethane/Hexane | Medium/Low | For dissolving a wide range of compounds, with hexane as the anti-solvent. | Dichloromethane's high volatility can be a drawback. |

Distillation

Distillation is a primary method for purifying liquids and is effective when the desired compound has a significantly different boiling point from its impurities. geeksforgeeks.org Aromatic ethers are generally high-boiling liquids due to their molecular weight and polarity. numberanalytics.com For a compound like this compound, which has a relatively high molecular weight, vacuum distillation is the most appropriate technique.

By reducing the pressure inside the distillation apparatus, the boiling points of substances are lowered. geeksforgeeks.org This allows thermally sensitive compounds to be distilled at temperatures well below their atmospheric boiling point, thus preventing decomposition. Fractional distillation, which employs a fractionating column to achieve multiple theoretical vaporization-condensation cycles, can be used under vacuum to separate liquids with close boiling points. techlinkcenter.org Care must be taken during the distillation of ethers, as they can form explosive peroxides upon exposure to air and light over time. libretexts.orgwikipedia.org Therefore, it is crucial to test for and remove any peroxides before distillation.

Chemical Reactivity and Transformation Pathways of 2 Bromo 1 2 Ethoxyethoxy 4 Methylbenzene

Reactivity of the Aryl Bromide Moiety

The aryl bromide functionality is a versatile handle for synthetic transformations, allowing for the introduction of a wide array of new chemical bonds. The electronic nature of the substituents on the benzene (B151609) ring—the electron-donating methyl and ethoxyethoxy groups—influences the reactivity of the C-Br bond.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org The success of this reaction is highly dependent on the electronic properties of the aromatic ring. Aromatic rings are typically electron-rich and thus not prone to attack by nucleophiles. wikipedia.org For a nucleophilic aromatic substitution to occur, the aromatic ring must be activated by electron-withdrawing groups, particularly those positioned ortho or para to the leaving group. wikipedia.orglumenlearning.com These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. lumenlearning.commasterorganicchemistry.com

In the case of 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene, the benzene ring is substituted with two electron-donating groups: a methyl group and an ethoxyethoxy group. These groups increase the electron density of the aromatic ring, making it less electrophilic and therefore less susceptible to nucleophilic attack. Consequently, nucleophilic aromatic substitution reactions are generally not favored for this compound under standard conditions. For SNAr to proceed, harsh reaction conditions or the presence of a strong electron-withdrawing group would be necessary. byjus.com

Metal-Catalyzed Cross-Coupling Reactivity (beyond synthesis)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, where the aryl bromide moiety of this compound can readily participate. acs.org

The aryl bromide of this compound is an excellent substrate for various palladium-catalyzed carbon-carbon bond-forming reactions. These reactions typically involve the oxidative addition of the aryl bromide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product.

One of the most prominent examples is the Suzuki-Miyaura cross-coupling reaction , which utilizes an organoboron reagent in the presence of a palladium catalyst and a base. researchwithrutgers.comnih.gov For instance, the reaction of a related compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, with various phenylboronic acids has been shown to proceed with good yields. acs.orgrsc.org Similarly, this compound would be expected to react with a variety of aryl- and vinylboronic acids to form the corresponding biaryl and styrenyl derivatives.

| Suzuki-Miyaura Coupling Partners for this compound | Expected Product | Catalyst System (Example) |

| Phenylboronic acid | 1-(2-Ethoxyethoxy)-4-methyl-2-phenylbenzene | Pd(PPh₃)₄ / Base |

| 4-Vinylphenylboronic acid | 1-(2-Ethoxyethoxy)-4-methyl-2-(4-vinylphenyl)benzene | Pd(OAc)₂ / Ligand / Base |

| Thiophene-2-boronic acid | 2-(1-(2-Ethoxyethoxy)-4-methylphenyl)thiophene | PdCl₂(dppf) / Base |

This table presents predicted outcomes based on known Suzuki-Miyaura reactions of similar aryl bromides.

The formation of carbon-heteroatom bonds can also be achieved through metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a key method for the synthesis of arylamines from aryl halides. nih.govnih.gov This reaction involves the palladium-catalyzed coupling of an aryl bromide with a primary or secondary amine in the presence of a base. chemspider.comresearchgate.net It is anticipated that this compound would react with a range of amines to produce the corresponding N-aryl products.

| Buchwald-Hartwig Amination Partners for this compound | Expected Product | Catalyst System (Example) |

| Aniline (B41778) | N-(1-(2-Ethoxyethoxy)-4-methylphenyl)aniline | Pd₂(dba)₃ / Ligand / Base |

| Morpholine | 4-(1-(2-Ethoxyethoxy)-4-methylphenyl)morpholine | Pd(OAc)₂ / Ligand / Base |

| Cyclohexylamine | N-(1-(2-Ethoxyethoxy)-4-methylphenyl)cyclohexanamine | Pd(OAc)₂ / Ligand / Base |

This table illustrates the expected products from the Buchwald-Hartwig amination based on established methodologies.

Another important carbon-heteroatom bond-forming reaction is the Ullmann condensation , which is typically used to form aryl ethers and aryl thioethers, often with copper catalysis.

Reductive Debromination Studies

Reductive debromination, the removal of the bromine atom and its replacement with a hydrogen atom, can be a useful transformation. This process can be achieved through various methods, including catalytic hydrogenation or light-mediated reactions. For instance, aryl bromides can be reduced using hydrogen gas with a palladium-on-carbon catalyst. researchwithrutgers.comorganic-chemistry.orgresearchgate.net This method is often selective, allowing for the removal of a bromo group in the presence of other functional groups. researchwithrutgers.comorganic-chemistry.org

More recently, photoredox catalysis has emerged as a mild and efficient method for the reductive dehalogenation of unactivated aryl bromides. acs.orgacs.org These reactions often utilize a photosensitizer, a hydrogen atom source like tris(trimethylsilyl)silane, and a sacrificial electron donor under visible light irradiation. acs.orgacs.org

Reactions Involving the Ethoxyethoxy Side Chain

The ethoxyethoxy side chain consists of ether linkages, which are generally stable and unreactive to many reagents. openstax.org However, under specific and typically harsh conditions, these ether bonds can be cleaved.

The most common method for ether cleavage is treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orgfiveable.melibretexts.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. fiveable.melibretexts.orgmasterorganicchemistry.com In the case of the ethoxyethoxy group, this would likely lead to a mixture of cleavage products. The aryl ether bond is generally more stable due to the sp² hybridization of the aromatic carbon, meaning the cleavage would preferentially occur at the alkyl C-O bonds. libretexts.org

Cleavage and Derivatization of Ether Linkages

The ether linkages in this compound are susceptible to cleavage under strong acidic conditions. The aryl ether linkage, directly attached to the benzene ring, is generally more robust than the alkyl ether linkage within the ethoxyethoxy side chain.

Strong acids such as hydrogen bromide (HBr) or hydrogen iodide (HI) can cleave ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. For the aryl ether linkage, this cleavage would yield 2-bromo-4-methylphenol (B149215) and a halogenated derivative of the ethoxyethoxy side chain.

Boron tribromide (BBr₃) is another potent reagent for cleaving aryl ethers, often utilized for demethylation of aryl methyl ethers. It is plausible that BBr₃ would similarly cleave the aryl ether bond in the title compound.

The derivatization of the ether linkages can also be envisioned. For instance, the terminal hydroxyl group, if exposed through selective cleavage, could be further functionalized.

Table 1: Predicted Products of Ether Linkage Cleavage

| Reagent | Ether Linkage Cleaved | Predicted Products |

| HBr (excess) | Aryl and Alkyl | 2-Bromo-4-methylphenol, 1,2-dibromoethane, Ethanol |

| BBr₃ followed by H₂O | Aryl | 2-Bromo-4-methylphenol, 2-(2-ethoxyethoxy)bromine |

Reactions of the Terminal Ethoxy Group

The terminal ethoxy group (-OCH₂CH₃) in the side chain behaves as a typical primary ether. While generally unreactive, its transformation can be achieved under specific conditions. The terminal hydroxyl group of polyethylene (B3416737) glycol (PEG) ethers, which are analogous structures, can undergo a variety of reactions. These include conversion to amines, which can be achieved through a two-step process involving mesylation followed by reaction with an amine source. nih.gov

Another potential reaction is the conversion of the terminal hydroxyl group (if the ether is cleaved to an alcohol) to a leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles to introduce a wide range of functional groups.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methyl (-CH₃) and ethoxyethoxy (-OCH₂CH₂OCH₂CH₃) groups. However, the presence of the deactivating bromo (-Br) group also influences the reaction's regioselectivity and rate.

The regiochemical outcome of electrophilic aromatic substitution is determined by the directing effects of the substituents already present on the benzene ring.

-OCH₂CH₂OCH₂CH₃ group (alkoxy): This is a strongly activating, ortho-, para-directing group.

-CH₃ group (methyl): This is an activating, ortho-, para-directing group.

-Br group (bromo): This is a deactivating, ortho-, para-directing group.

The positions ortho to the strongly activating alkoxy group are positions 2 and 6. Position 2 is already occupied by the bromo group. The positions ortho to the methyl group are positions 3 and 5. The position para to the alkoxy group is position 4, which is occupied by the methyl group. The position para to the methyl group is position 1, which is occupied by the alkoxy group. The position para to the bromo group is position 5.

Considering the combined directing effects, the most likely positions for electrophilic attack are positions 3, 5, and 6. The powerful ortho-directing effect of the alkoxy group would strongly favor substitution at position 6. The ortho-directing effect of the methyl group would favor positions 3 and 5. The bromo group directs to positions 4 (occupied) and 6. Therefore, position 6 is highly activated by both the alkoxy and bromo groups, making it a probable site for substitution. Positions 3 and 5 are also potential sites, influenced by the methyl group.

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro (-NO₂) group onto the benzene ring. masterorganicchemistry.com The primary products would likely be 2-Bromo-1-(2-ethoxyethoxy)-4-methyl-6-nitrobenzene and potentially smaller amounts of the 3-nitro and 5-nitro isomers.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid (-SO₃H) group. masterorganicchemistry.comdocbrown.info The major product is expected to be 2-Bromo-1-(2-ethoxyethoxy)-4-methyl-6-benzenesulfonic acid. This reaction is often reversible. libretexts.org

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Bromo-1-(2-ethoxyethoxy)-4-methyl-6-nitrobenzene |

| Sulfonation | H₂SO₄, SO₃ | 2-Bromo-1-(2-ethoxyethoxy)-4-methyl-6-benzenesulfonic acid |

Halogenation at Unsubstituted Positions

Further halogenation of the benzene ring can be achieved using appropriate halogenating agents, typically in the presence of a Lewis acid catalyst for chlorination and bromination.

Bromination: Reaction with bromine (Br₂) in the presence of a Lewis acid like iron(III) bromide (FeBr₃) would lead to the introduction of a second bromine atom. The most probable product would be 2,6-Dibromo-1-(2-ethoxyethoxy)-4-methylbenzene, due to the strong directing effect of the alkoxy group to its ortho position.

Chlorination: Similarly, reaction with chlorine (Cl₂) and a Lewis acid catalyst such as iron(III) chloride (FeCl₃) would yield 2-Bromo-6-chloro-1-(2-ethoxyethoxy)-4-methylbenzene as the likely major product.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound would primarily involve the methyl group and the aromatic ring under certain conditions.

Oxidation: The methyl group attached to the benzene ring is susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orgopenstax.org This reaction typically requires vigorous conditions and would convert the methyl group into a carboxylic acid group, yielding 3-Bromo-4-(2-ethoxyethoxy)benzoic acid. The benzene ring itself is generally resistant to oxidation under these conditions. libretexts.orgopenstax.org The ether linkage is also generally stable to these oxidizing agents.

Reduction: The bromo substituent on the aromatic ring can be removed (hydrodebromination) via catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or by using reducing agents like tin and hydrochloric acid. This would result in the formation of 1-(2-ethoxyethoxy)-4-methylbenzene. The benzene ring can also be reduced to a cyclohexane (B81311) ring under high pressure and temperature with a suitable catalyst, though this is a more drastic transformation.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of organic molecules. Through the application of various NMR techniques, including ¹H NMR, ¹³C NMR, and two-dimensional methods, a comprehensive understanding of the connectivity and chemical environment of each atom within 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene can be achieved.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the ethoxyethoxy side chain. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the oxygen atoms, as well as the electron-donating effect of the methyl group.

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| Ar-H (adjacent to Br) | 7.35 - 7.45 | d | ~2.0 | 1H |

| Ar-H (between Br and O) | 6.80 - 6.90 | dd | ~8.5, 2.0 | 1H |

| Ar-H (adjacent to O) | 6.70 - 6.80 | d | ~8.5 | 1H |

| O-CH₂-CH₂-O | 4.10 - 4.20 | t | ~5.0 | 2H |

| O-CH₂-CH₂-O | 3.80 - 3.90 | t | ~5.0 | 2H |

| O-CH₂-CH₃ | 3.55 - 3.65 | q | ~7.0 | 2H |

| Ar-CH₃ | 2.25 - 2.35 | s | - | 3H |

| O-CH₂-CH₃ | 1.20 - 1.30 | t | ~7.0 | 3H |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound would show distinct peaks for each unique carbon atom. The chemical shifts are indicative of the electronic environment, with carbons attached to electronegative atoms like bromine and oxygen appearing at higher chemical shifts (downfield).

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-O (Aromatic) | 155 - 157 |

| C-Br (Aromatic) | 112 - 114 |

| C-CH₃ (Aromatic) | 130 - 132 |

| CH (Aromatic) | 132 - 134 |

| CH (Aromatic) | 128 - 130 |

| CH (Aromatic) | 115 - 117 |

| O-CH₂-CH₂-O | 69 - 71 |

| O-CH₂-CH₂-O | 68 - 70 |

| O-CH₂-CH₃ | 66 - 68 |

| Ar-CH₃ | 20 - 22 |

| O-CH₂-CH₃ | 15 - 17 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, it would show correlations between the adjacent protons in the ethoxy group and between the two methylene (B1212753) groups of the ethoxyethoxy chain.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

Phosphorus-31 (³¹P) NMR in Ligand Studies

While not directly applicable to this compound itself, if this compound were to be used as a precursor for the synthesis of phosphorus-containing ligands, ³¹P NMR would be an essential tool. ³¹P NMR provides information on the chemical environment and coordination of phosphorus atoms in a molecule.

Fluorine-19 (¹⁹F) NMR in Fluorinated Derivatives

Similarly, if fluorinated derivatives of this compound were to be synthesized, ¹⁹F NMR spectroscopy would be employed. ¹⁹F NMR is a highly sensitive technique that provides detailed information about the structure and environment of fluorine atoms within a molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain insight into the structure of a compound through analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Mass Spectrometry Data for this compound:

| Fragment Ion | Predicted m/z | Description |

| [C₁₁H₁₅BrO₂]⁺ | 274/276 | Molecular Ion |

| [C₉H₁₀BrO]⁺ | 213/215 | Loss of ethoxy group |

| [C₇H₆BrO]⁺ | 185/187 | Loss of ethoxyethoxy group |

| [C₄H₉O₂]⁺ | 89 | Ethoxyethoxy fragment |

| [C₂H₅O]⁺ | 45 | Ethoxy fragment |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy.

Detailed Research Findings: For this compound, HRMS would provide the exact mass of its molecular ion. A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. chemicalbook.comthermofisher.com This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a distinctive signature for a compound containing a single bromine atom. chemicalbook.comuci.edu

The theoretical exact masses for the molecular ions are calculated as follows:

Predicted HRMS Data for C₁₁H₁₅BrO₂

| Ion Formula | Isotope | Predicted m/z |

|---|---|---|

| [C₁₁H₁₅⁷⁹BrO₂]⁺ | ⁷⁹Br | 258.0255 |

The observation of this doublet with the specified mass-to-charge ratios and a ~1:1 intensity ratio would strongly support the elemental composition of the compound.

Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ and potassium [M+K]⁺.

Detailed Research Findings: While this compound has limited polarity, it can be analyzed by ESI-MS, likely forming adducts with alkali metal ions present in the solvent or as additives. The ether oxygens in the molecule can coordinate with these cations. The expected ions would also exhibit the characteristic 1:1 isotopic pattern due to the bromine atom.

Predicted ESI-MS Adducts for C₁₁H₁₅BrO₂

| Adduct Ion | Isotope | Predicted m/z |

|---|---|---|

| [C₁₁H₁₅⁷⁹BrO₂ + H]⁺ | ⁷⁹Br | 259.0333 |

| [C₁₁H₁₅⁸¹BrO₂ + H]⁺ | ⁸¹Br | 261.0313 |

| [C₁₁H₁₅⁷⁹BrO₂ + Na]⁺ | ⁷⁹Br | 281.0154 |

| [C₁₁H₁₅⁸¹BrO₂ + Na]⁺ | ⁸¹Br | 283.0134 |

| [C₁₁H₁₅⁷⁹BrO₂ + K]⁺ | ⁷⁹Br | 296.9894 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS)

MALDI-TOF-MS is a soft ionization technique primarily used for large molecules like proteins and polymers. elementlabsolutions.com Its application to small molecules (<500 Da) can be challenging due to interference from the matrix ions in the low mass range. nih.govfishersci.com

Detailed Research Findings: For a molecule like this compound (MW ≈ 259 g/mol ), MALDI-TOF-MS would generally not be the primary choice for analysis. mdpi.com Significant interference from the matrix would be expected. However, with the development of novel matrices or matrix-free techniques, analysis could be possible. If attempted, a matrix such as α-cyano-4-hydroxycinnamic acid (CHCA) might be employed. fishersci.com The detection of the characteristic M and M+2 isotopic cluster would be the goal.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a cornerstone technique for the analysis of volatile and semi-volatile compounds. libretexts.org

Detailed Research Findings: this compound is expected to be amenable to GC-MS analysis. The electron ionization (EI) source would induce fragmentation, providing a characteristic mass spectrum that serves as a molecular fingerprint. The fragmentation of aromatic ethers often involves cleavage at the bonds adjacent to the oxygen atoms and the aromatic ring. chromforum.orgwikipedia.org

Key predicted fragmentation pathways include:

Alpha-cleavage of the ether chain.

Loss of the bromine atom .

Formation of a tropylium (B1234903) ion (m/z 91), a common fragment for toluene (B28343) derivatives. nih.govresearchgate.net

Predicted GC-MS Fragmentation Pattern for this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Description |

|---|---|---|

| 258/260 | [C₁₁H₁₅BrO₂]⁺ | Molecular ion (M⁺) |

| 213/215 | [C₉H₁₀BrO]⁺ | Loss of -OCH₂CH₃ |

| 199/201 | [C₈H₈BrO]⁺ | Loss of -CH₂OCH₂CH₃ |

| 185/187 | [C₇H₆BrO]⁺ | Cleavage of the ether chain |

| 171/173 | [C₇H₈Br]⁺ | Loss of the ethoxyethoxy group |

| 91 | [C₇H₇]⁺ | Tropylium ion from the toluene moiety |

| 73 | [C₄H₉O]⁺ | Ethoxyethyl cation |

The presence of the tropylium ion at m/z 91 is a strong indicator of the methylbenzene substructure. nih.govresearchgate.net The isotopic doublets for bromine-containing fragments would be observed throughout the spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups. libretexts.orgutoronto.ca

Detailed Research Findings: The IR and Raman spectra of this compound would be characterized by vibrations of the substituted benzene (B151609) ring, the ether linkages, and the carbon-bromine bond. Predictions can be made by comparing with spectra of similar compounds like 4-bromotoluene (B49008) and ethoxybenzene. chemicalbook.comnist.govchemicalbook.com

Predicted IR and Raman Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment | Expected in IR | Expected in Raman | Notes |

|---|---|---|---|---|

| 3100-3000 | Aromatic C-H stretch | Medium-Weak | Medium | Characteristic of the benzene ring. rsc.org |

| 2980-2850 | Aliphatic C-H stretch | Strong | Strong | From methyl and methylene groups of the ethoxyethoxy chain. |

| 1600-1585, 1500-1400 | Aromatic C=C stretch | Medium-Strong | Strong | In-ring vibrations of the benzene nucleus. rsc.orgoregonstate.edu |

| ~1250 | Aryl-O stretch (asymmetric) | Strong | Medium | Characteristic of aryl alkyl ethers. chemicalbook.com |

| 1150-1060 | C-O-C stretch (symmetric) | Strong | Weak | Characteristic of the ether linkages. docbrown.info |

| ~815 | C-H out-of-plane bend | Strong | Weak | Indicative of 1,2,4-trisubstitution on the benzene ring. libretexts.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgwhitman.edu It provides precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov

Detailed Research Findings: For this compound, a single-crystal X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure. whitman.edu This would include the conformation of the flexible ethoxyethoxy side chain and the packing of the molecules in the crystal lattice. To date, no crystal structure for this compound has been deposited in crystallographic databases. The first and often most difficult step would be to grow a single crystal of suitable quality. whitman.edu

Chromatographic Purity and Separation Techniques (HPLC, UPLC, GC)

Chromatographic techniques are essential for separating the target compound from impurities and for determining its purity. The choice of technique depends on the compound's volatility and polarity.

Detailed Research Findings:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are well-suited for the analysis of semi-volatile and non-volatile compounds. Given the aromatic and ether functionalities, this compound is moderately non-polar. Therefore, reversed-phase chromatography would be the method of choice. researchgate.net UPLC offers faster analysis times and higher resolution compared to traditional HPLC. utoronto.ca

Predicted HPLC/UPLC Conditions

| Parameter | Suggested Condition |

|---|---|

| Column | C18 or Phenyl-Hexyl stationary phase. chromforum.org |

| Mobile Phase | Gradient of Acetonitrile and Water or Methanol and Water. wur.nlsielc.com |

| Detector | UV detector set at a wavelength around 220 nm or 270 nm. |

Gas Chromatography (GC): As a semi-volatile compound, GC is an excellent technique for its analysis. biocompare.com The choice of the stationary phase is critical for achieving good separation from any potential isomers or impurities. nemi.gov

Predicted GC Conditions

| Parameter | Suggested Condition |

|---|---|

| Column | A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), would be a good starting point. helixchrom.com |

| Injector Temperature | ~250 °C |

| Oven Program | Start at ~100 °C, ramp up to ~280 °C at 10-20 °C/min. |

| Detector | Flame Ionization Detector (FID) for quantitation or Mass Spectrometer (MS) for identification. biocompare.com |

Theoretical and Computational Investigations of 2 Bromo 1 2 Ethoxyethoxy 4 Methylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene, these calculations can predict its geometry, stability, and electronic features, which are crucial for anticipating its behavior in chemical reactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on molecules similar to this compound, such as other substituted bromobenzenes and ethoxybenzene derivatives, have been performed to determine their ground state properties. scispace.comresearchgate.net These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation.

For this compound, DFT calculations would likely be carried out using a functional like B3LYP combined with a basis set such as 6-311+G(d,p) to provide a good balance between accuracy and computational cost. chemrxiv.org The resulting data would include optimized bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. The total electronic energy and zero-point energy are also key outputs, indicating the molecule's stability. scispace.com

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Value |

| Total Electronic Energy | Value (Hartrees) |

| Zero-Point Energy | Value (kcal/mol) |

| Dipole Moment | Value (Debye) |

| C-Br Bond Length | Value (Å) |

| C-O (Aromatic) Bond Length | Value (Å) |

| O-C (Ethoxy) Bond Length | Value (Å) |

| C-C (Aromatic Ring) Bond Lengths | Range of Values (Å) |

Note: The values in this table are hypothetical and serve as an illustration of the type of data obtained from DFT calculations.

Theoretical calculations are instrumental in predicting spectroscopic parameters, which can aid in the experimental identification and characterization of a compound. For this compound, DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations can help assign the vibrational modes of the molecule to specific functional groups.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using computational methods. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), the chemical shifts can be estimated, providing a theoretical spectrum that can be compared with experimental data for structural verification.

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. For substituted benzenes, the nature and position of substituents significantly influence the energies and spatial distribution of these frontier orbitals. scispace.com

Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to determine the distribution of electronic charge on the atoms within the this compound molecule. This analysis reveals which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic), providing clues about the molecule's reactive sites. For instance, the bromine atom is expected to have a partial negative charge, while the attached carbon atom will have a partial positive charge.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Atomic Charges for this compound

| Parameter | Value |

| HOMO Energy | Value (eV) |

| LUMO Energy | Value (eV) |

| HOMO-LUMO Gap | Value (eV) |

| Mulliken Charge on Bromine | Value (e) |

| Mulliken Charge on Aromatic Carbon attached to Bromine | Value (e) |

| Mulliken Charge on Oxygen | Value (e) |

Note: The values in this table are hypothetical and serve as an illustration of the type of data obtained from these analyses.

Reaction Mechanism Studies and Transition State Theory

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, intermediates and transition states can be identified, and activation energies can be calculated.

While this compound itself does not have the typical allyl aryl ether structure required for a classical Claisen rearrangement, computational studies on analogous aryl ethers provide a framework for understanding potential pericyclic reactions. acs.orgnsf.govnih.govacs.org The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement that has been extensively studied computationally. acs.orgnih.gov

For a hypothetical analogue of this compound containing an allyl group instead of the ethoxyethoxy group, DFT calculations could be used to model the Claisen rearrangement. These calculations would identify the concerted transition state for the nih.govnih.gov-sigmatropic shift. nih.gov Transition state theory could then be applied to calculate the reaction rate constant. The calculations would also reveal the influence of the bromo and methyl substituents on the activation energy and the regioselectivity of the rearrangement. Computational studies have shown that substituents on the aromatic ring can significantly affect the reaction barriers and product distribution in such rearrangements. nsf.govnih.govnih.gov

Elucidation of Catalytic Cycle Intermediates

The participation of this compound in common cross-coupling reactions, such as the Suzuki-Miyaura coupling, is presumed to follow a well-established catalytic cycle involving a palladium catalyst. This cycle is characterized by a sequence of fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov Computational studies on analogous bromoarenes provide significant insights into the likely intermediates formed during these transformations. nih.gov

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. nih.gov For this compound, this involves the cleavage of the C-Br bond and the formation of a square planar arylpalladium(II) intermediate. Two primary mechanisms are considered for this step: a concerted three-centered pathway and a nucleophilic displacement mechanism. wikipedia.org The preferred pathway is influenced by factors such as the ligand environment around the palladium center and the electronic properties of the aryl bromide. wikipedia.org Density Functional Theory (DFT) calculations on similar systems suggest that the oxidative addition is often the rate-determining step in the catalytic cycle. nih.gov

Transmetalation: Following oxidative addition, the arylpalladium(II) complex undergoes transmetalation with an organoboron reagent (in the case of Suzuki-Miyaura coupling), which is typically activated by a base. organic-chemistry.org This step involves the transfer of the organic group from the boron atom to the palladium center, displacing the bromide ligand. The base plays a crucial role in forming a more nucleophilic boronate species, which facilitates the transfer. acs.org Computational models have highlighted the formation of intermediates with Pd-O-B linkages during this process. nih.gov

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are expelled as the final product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov The facility of this step is influenced by the steric and electronic nature of the coupled groups.

A generalized representation of the intermediates in a Suzuki-Miyaura coupling involving this compound is depicted in the table below.

| Step | Intermediate/Transition State | Description |

| Catalyst Activation | Pd(0)L_n | Active palladium(0) catalyst with 'n' ligands. |

| Oxidative Addition | [Ar-Pd(II)(Br)L_n] | Arylpalladium(II) complex formed after insertion of Pd(0) into the C-Br bond of this compound (ArBr). |

| Base Activation | [R-B(OH)_3]⁻ | Activated organoboronate species formed from the reaction of the organoboronic acid (R-B(OH)₂) with a base. |

| Transmetalation | [Ar-Pd(II)(R)L_n] | Di-organopalladium(II) complex formed by the transfer of the organic group 'R' from the boronate to the palladium center. |

| Reductive Elimination | Ar-R | The final cross-coupled product is formed, and the Pd(0) catalyst is regenerated. |

Structure-Reactivity Relationships: Electronic and Steric Factors

The reactivity of this compound is intrinsically linked to the electronic and steric influences of its substituents: the bromo, 4-methyl, and 1-(2-ethoxyethoxy) groups. These factors play a significant role in modulating the rates and outcomes of catalytic reactions.

Electronic Effects: The electronic nature of the substituents on the benzene (B151609) ring influences the electron density at the carbon atom bonded to the bromine, which in turn affects the ease of oxidative addition. The electronic effect of a substituent is often quantified by the Hammett parameter (σ). wikipedia.orgresearchgate.netpharmacy180.com

4-Methyl Group: The methyl group is an electron-donating group (EDG) with a negative Hammett parameter (σ_p = -0.17). viu.ca This group increases the electron density on the aromatic ring through a positive inductive effect (+I) and hyperconjugation.

1-(2-ethoxyethoxy) Group: The ethoxyethoxy group is also an electron-donating group, primarily through the +R (resonance) effect of the oxygen atom directly attached to the ring, which is stronger than its -I (inductive) effect. While a specific Hammett value for the 2-ethoxyethoxy group is not readily available, it is expected to be similar to or slightly more electron-donating than a methoxy (B1213986) group (σ_p = -0.27). viu.ca The presence of the second ether linkage may have a minor inductive effect.

| Substituent | Position | Electronic Effect | Hammett Parameter (σ_p) |

| -Br | 2 | -I, +R (Overall deactivating) | +0.23 oup.com |

| -CH₃ | 4 | +I, Hyperconjugation (Donating) | -0.17 viu.ca |

| -O(CH₂)₂O(CH₂)CH₃ | 1 | +R, -I (Overall donating) | N/A (Expected to be negative) |

Steric Factors: Steric hindrance can significantly impact the approach of the catalyst to the reaction center and the stability of intermediates.

The bromo group at the 2-position introduces some steric bulk around the reaction site.

The 1-(2-ethoxyethoxy) group , being relatively large and flexible, can also exert a steric influence. Its flexible chain may fold back and potentially coordinate with the metal center in catalytic intermediates, although there is no direct evidence for this in the literature for this specific compound. Such an interaction, if it occurs, could influence the stability and reactivity of the intermediates.

The 4-methyl group is relatively small and its position meta to the bromine atom means its steric impact on the oxidative addition step is likely minimal.

Components in Organic Electronic and Optical Materials

No published studies have been found that describe the integration or function of this compound in organic electronic and optical materials.

The scientific literature does not mention this compound in the context of OLED materials.

There is no evidence in published research to suggest that this compound has been investigated for or utilized in the development of AIE materials.

No specific optical applications for this compound have been reported in the available scientific literature.

Catalytic Applications

Ligand Precursor in Homogeneous Catalysis

In homogeneous catalysis, the performance of a metal catalyst is critically dependent on the nature of the ligands coordinated to the metal center. The electronic and steric properties of the ligand can be fine-tuned to enhance catalytic activity, selectivity, and stability. 2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene serves as a valuable starting material for the synthesis of such custom-designed ligands.

The bromo-aryl functionality of this compound is a key reactive site for the introduction of ligating groups. One of the most common transformations is its conversion to a phosphine-based ligand. This can be achieved through a reaction with a chlorophosphine in the presence of a strong base or via a metal-mediated coupling reaction. The resulting arylphosphine can be further modified to create a diverse array of ligands.

For instance, the synthesis of monodentate phosphine (B1218219) ligands is a straightforward application. The general synthetic route would involve the lithiation of the bromo-aryl compound followed by quenching with a chlorophosphine, as illustrated in the following theoretical reaction scheme:

| Reactant 1 | Reactant 2 | Product (Ligand) |

| This compound | Butyllithium, then Chlorodiphenylphosphine | (2-(2-Ethoxyethoxy)-4-methylphenyl)diphenylphosphine |

Furthermore, the modular nature of this synthesis allows for the creation of both chiral and achiral ligands. Chiral phosphines, which are instrumental in asymmetric catalysis, could be synthesized by using a chiral phosphine reagent. The ether side chain, while not directly participating in the primary ligation, can influence the ligand's solubility and its secondary coordination sphere, potentially impacting catalyst performance.

Beyond phosphines, the bromo-aryl group is also a suitable precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. rsc.orgnih.govnih.gov NHCs are a class of strong σ-donating ligands that form robust bonds with transition metals, leading to highly stable and active catalysts. rsc.orgnih.govnih.gov The synthesis of an NHC precursor would typically involve a multi-step sequence starting from the amination of the bromo-aryl compound.

Once synthesized, these ligands can be complexed with a variety of transition metals, such as palladium, nickel, rhodium, and iridium, to generate catalytically active species. nih.govbnmu.ac.inwikipedia.orgrsc.orgacs.org The ether-containing side chain of ligands derived from this compound could play a crucial role in the complexation process and the subsequent catalytic activity. This flexible chain can act as a hemilabile ligand, capable of coordinating to the metal center and transiently dissociating to open up a coordination site for substrate binding. This property can be particularly advantageous in catalytic cycles that require a fine balance between coordination and dissociation.

For example, a palladium complex of a phosphine ligand derived from the title compound could be a potent catalyst for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions. nih.govacs.orghhu.deheraeus-precious-metals.com The general structure of such a complex is depicted below:

| Ligand | Metal Salt | Potential Catalyst Complex |

| (2-(2-Ethoxyethoxy)-4-methylphenyl)diphenylphosphine | Palladium(II) acetate (B1210297) | Dichloro[bis(2-(2-ethoxyethoxy)-4-methylphenyl)diphenylphosphine]palladium(II) |

The catalytic performance of such complexes would be a subject of detailed research, focusing on reaction yields, turnover numbers, and selectivity.

Heterogeneous Catalysis Incorporating Modified Derivatives

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. To address this, the principles of heterogeneous catalysis are employed, where the catalyst is in a different phase from the reactants. youtube.comyoutube.com Modified derivatives of this compound can be instrumental in creating supported catalysts.

The functional groups on the molecule allow for its immobilization onto a solid support, such as silica (B1680970), alumina, or a polymer resin. acs.orgrsc.org For instance, the ether chain could be modified to contain a terminal reactive group, like a hydroxyl or an amine, which can then be covalently attached to the support. The bromo-aryl group can then be converted into a catalytically active site, for example, by metallation.